Ethanone, 2-amino-1-(4-ethylphenyl)-
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7,11H2,1H3 |
InChI Key |
JTKYCUVENBFCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Amination
Overview:
This method involves initial acylation of an aromatic ring, typically 4-ethylbenzene, with an acyl chloride or anhydride to form a ketone intermediate, which is then aminated to introduce the amino group at the appropriate position.
Step 1: Friedel-Crafts Acylation
React 4-ethylbenzene with acetyl chloride (or acetic anhydride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under an inert atmosphere to produce 4-ethylacetophenone.Step 2: Amination of the Ketone
The ketone undergoes nucleophilic substitution with ammonia or primary amines under controlled conditions, often facilitated by catalytic hydrogenation or reductive amination, to yield 2-amino-1-(4-ethylphenyl)ethanone.Step 3: Hydrochloride Salt Formation
The free amine is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent like ethanol or ether.
- Temperature: 0–25°C for acylation, 50–100°C for amination
- Solvent: Dichloromethane, ethanol, or acetic acid
- Catalysts: AlCl₃ for acylation, catalytic hydrogenation for amination
Direct Amination via Reductive Amination
Overview:
This route involves the direct transformation of the ketone precursor into the amino derivative through reductive amination, which is efficient and scalable.
- React 4-ethylacetophenone with excess ammonia in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst (e.g., Pd/C).
- The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the amino compound.
- The product is then converted into its hydrochloride salt.
- Solvent: Methanol or ethanol
- Temperature: 20–50°C
- Duration: Several hours to ensure complete conversion
Modern and Alternative Synthetic Strategies
Multi-Component Reactions (MCRs)
Recent advances leverage multicomponent reactions to synthesize amino ketones efficiently. For example, combining 4-ethylphenylboronic acid derivatives with nitriles and aldehydes under catalytic conditions can yield the target amino ketone directly.
Catalytic Hydrogenation and Amination
Hydrogenation of nitro precursors or nitriles followed by amination offers a route with high selectivity. These methods are advantageous for large-scale synthesis due to their operational simplicity and high yields.
Data Table: Comparative Overview of Synthesis Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Amination | Acyl chloride, AlCl₃, NH₃ | 0–100°C, inert atmosphere | Well-established, high regioselectivity | Excess reagents, potential polyacylation |
| Reductive Amination | Ketone, NH₃, NaBH₃CN or H₂/Pd-C | 20–50°C | Direct, scalable, high yield | Requires careful control of conditions |
| Multi-Component Reactions | Boronic acids, aldehydes, nitriles | Variable, often room temperature | Efficient, one-pot synthesis | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles under specific conditions.
-
Reduction: : Reduction of the carbonyl group can yield the corresponding alcohol, 2-amino-1-(4-ethylphenyl)ethanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-amino-1-(4-ethylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-1-(4-ethylphenyl)ethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural similarity to certain neurotransmitters makes it a candidate for studying biochemical pathways and mechanisms of action.
Medicine
In medicine, derivatives of 2-amino-1-(4-ethylphenyl)ethanone are explored for their potential therapeutic properties. These derivatives may exhibit activity as analgesics, anti-inflammatory agents, or other pharmacological effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-ethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1-(4-ethylphenyl)ethanone
- CAS Number : 68917-73-7
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Synonyms: 2-Amino-1-(4-ethylphenyl)ethanone; Wheat Germ Oil (listed under synonyms in )
Structural Features: The compound consists of an ethanone backbone with an amino group (-NH₂) at the second carbon and a 4-ethylphenyl substituent at the first carbon.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Physical and Chemical Properties
Solubility :
Thermal Stability :
Pharmacological and Industrial Relevance
- Paracetamol Derivative (19745-72-3) : Widely used as an analgesic and antipyretic, demonstrating the significance of hydroxyl groups in drug activity .
- Psychoactive Analogs (e.g., 35970-31-1) : Substitutions like dihydrobenzodioxin are linked to psychoactive effects, highlighting the role of ring systems in modulating biological activity .
- Chloro Derivatives (5467-71-0) : Often serve as intermediates in synthesizing antimicrobial agents, though their irritant properties necessitate careful handling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-1-(4-ethylphenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-ethylbenzoyl chloride and an amino precursor (e.g., nitromethane or glycine derivatives) under basic conditions. Pyridine is often used as both a solvent and acid scavenger. Reaction optimization involves adjusting reflux time (typically 6–12 hours) and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >85% yield .
Q. How can structural ambiguities in 2-amino-1-(4-ethylphenyl)ethanone be resolved using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., dichloromethane/hexane system).
- Collecting intensity data with a Mo-Kα radiation source (λ = 0.71073 Å).
- Refining anisotropic displacement parameters and validating geometry with PLATON.
- Addressing disorder in the ethyl group using PART instructions in SHELXL .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~200 ppm).
- IR : Strong C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1600 cm⁻¹.
- MS : ESI-MS in positive mode typically displays [M+H]⁺ peaks at m/z 192.1 (calculated for C₁₀H₁₃NO) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-ethylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The ethyl group introduces steric hindrance, reducing accessibility to the aromatic ring’s para position. Computational studies (DFT, B3LYP/6-31G*) reveal:
- Electron-donating ethyl groups increase electron density at the aryl ring, favoring electrophilic substitutions (e.g., bromination).
- Steric maps (using Mercury software) show ~15% reduced reaction rates compared to unsubstituted analogs. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst and elevated temperatures (80–100°C) .
Q. What strategies mitigate data contradictions in biological activity studies (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use Hill slopes to distinguish specific binding (steep slopes) from non-specific interactions.
- Selectivity Profiling : Screen against related receptors (e.g., GPCRs, ion channels) to rule off-target effects.
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in in vitro vs. in vivo efficacy .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase ATP pockets (e.g., EGFR, CDK2).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bonds with kinase hinge regions) using Phase. Validate predictions with site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
